4,7-二甲基-1-茚酮

概述

描述

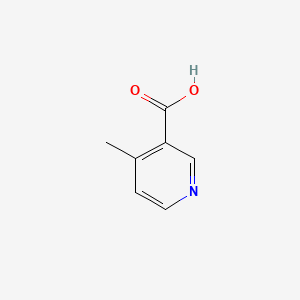

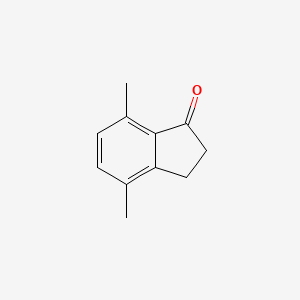

4,7-Dimethyl-1-indanone, also known as 4,7-dimethylindan-1-one or 2,5,6,7-tetrahydro-4,7-dimethylindene-1-one, is a yellowish or brownish crystalline powder. It has a molecular formula of C11H12O, an average mass of 160.212 Da, and a monoisotopic mass of 160.088821 Da .

Synthesis Analysis

The synthesis of 1-indanones, including 4,7-Dimethyl-1-indanone, has been a subject of research in recent years. For instance, a study reported the rational design, synthesis, and in vitro evaluation of a series of novel 1-indanone derivatives . Another study tested the activities of synthesized compounds for inhibition of cholinesterases and inhibition of amyloid beta self-assembly .

Molecular Structure Analysis

The molecular structure of 4,7-Dimethyl-1-indanone is characterized by a 1-indanone core, which is a prominent motif found in a number of natural products and pharmaceuticals . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Indanones, including 4,7-Dimethyl-1-indanone, have been involved in various chemical reactions. For instance, a study focused on recent annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks . Another study reported that 4-Methyl-1-indanone, a related compound, underwent condensation with 2-lithio-N,N-diethyl-1-napthamide and 2-lithio-N,N-diethyl-8-methoxy-1-napthamide, followed by hydrolysis .

Physical And Chemical Properties Analysis

4,7-Dimethyl-1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 292.5±40.0 °C at 760 mmHg, and a flash point of 124.1±22.3 °C . It has a molar refractivity of 48.2±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 147.6±3.0 cm3 .

科学研究应用

Medicinal Chemistry: Alzheimer’s Disease Treatment

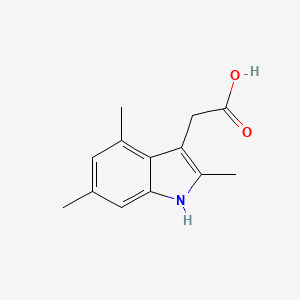

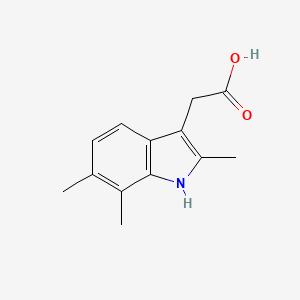

4,7-Dimethyl-1-indanone: derivatives are significant in medicinal chemistry, particularly in the treatment of neurodegenerative diseases. A notable example is Donepezil , a medication used to treat Alzheimer’s disease, which features an indanone structure . The indanone scaffold is integral to the drug’s ability to inhibit acetylcholinesterase, which improves cognitive function in Alzheimer’s patients.

Antiviral Therapy: AIDS Treatment

Indanone derivatives, due to their structural similarity with indane-1,3-dione , have been utilized in antiviral therapies. Indinavir , an antiretroviral drug for the treatment of AIDS, incorporates this structure. It functions by inhibiting the HIV-1 protease, thus preventing viral replication .

Organic Electronics: Solar Cell Dyes

In the field of organic electronics, 4,7-Dimethyl-1-indanone serves as an electron acceptor in the design of dyes for solar cells. Its ability to absorb light and convert it into electrical energy makes it a valuable component in photovoltaic applications .

Photopolymerization: Photoinitiators

This compound is also used as a photoinitiator in photopolymerization processes. Its role is to absorb light and generate free radicals, initiating the polymerization of monomers into polymers. This application is crucial in the manufacturing of coatings, inks, and 3D printing materials .

Bioimaging: Optical Sensing

The derivatives of 4,7-Dimethyl-1-indanone are employed in optical sensing for bioimaging purposes. They can be designed to emit fluorescence in response to specific biological events, aiding in the visualization of cellular and molecular processes .

Non-Linear Optical (NLO) Applications

Due to its non-linear optical properties, 4,7-Dimethyl-1-indanone is used in the development of materials for NLO applications. These materials are essential for the creation of optical switches and modulators in telecommunications .

Anti-Inflammatory Activity

A novel arylidene indanone small molecule, IPX-18, which is a derivative of 4,7-Dimethyl-1-indanone , has shown anti-inflammatory activity via NF-κB and Nrf2 signaling pathways. This suggests potential applications in developing new anti-inflammatory drugs .

Synthetic Intermediate: Biological Molecule Design

4,7-Dimethyl-1-indanone: is extensively studied as a synthetic intermediate in the design of biologically active molecules. Its versatility allows chemists to create a wide range of compounds with potential therapeutic effects .

安全和危害

未来方向

Research on 1-indanones, including 4,7-Dimethyl-1-indanone, continues to evolve. Recent studies have focused on the construction of fused- and spirocyclic frameworks involving 1-indanones . Moreover, several reactions provide biologically relevant compounds and natural products . Future research may continue to explore the synthesis, chemical reactions, and biological activities of 4,7-Dimethyl-1-indanone and related compounds.

作用机制

Target of Action

Indanones, a class of compounds to which 4,7-dimethyl-1-indanone belongs, are known to interact with various biological targets .

Mode of Action

Indanones are known for their versatile reactivity and have been used in the synthesis of various biologically relevant compounds . The interaction of 4,7-Dimethyl-1-indanone with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

A related compound, 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one (ipx-18), has been shown to mediate inflammatory responses through nf-κb/nrf2 signaling .

Pharmacokinetics

The molecular formula of 4,7-dimethyl-1-indanone is c11h12o, with an average mass of 160212 Da and a monoisotopic mass of 160088821 Da . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Related indanone derivatives have been shown to exhibit anti-inflammatory, antiviral, antibacterial, and anticancer activities .

属性

IUPAC Name |

4,7-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-3-4-8(2)11-9(7)5-6-10(11)12/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZQTQUHBZZQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277443 | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethyl-1-indanone | |

CAS RN |

5037-60-5 | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-DIMETHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445Z3A6WF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。